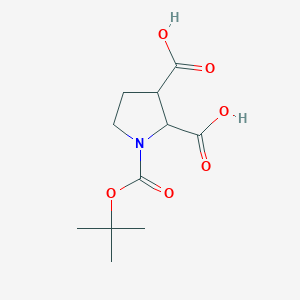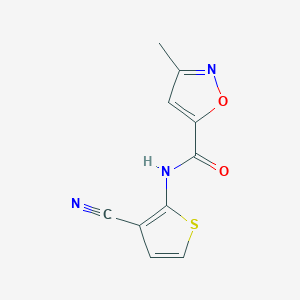
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanothiophen and isoxazole are both important structures in medicinal chemistry. Cyanothiophen is a thiophene derivative with a cyano group attached. Thiophene is a five-membered heterocyclic compound containing sulfur . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. These structures are found in many biologically active compounds and have diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds was characterized by techniques like elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing was stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of similar compounds was investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide, due to its complex structure, has been a subject of research focusing on its synthesis and characterization, highlighting its potential in various fields such as medicinal chemistry and materials science. Studies have shown the synthesis of related compounds, exploring their chemical properties and reactivity. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar in structure to this compound, has been investigated for their cytotoxic activity against cancer cells, showcasing the potential of these compounds in drug development (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Studies
Research into similar compounds has provided insights into their biological and pharmacological activities. For example, certain derivatives have been evaluated for their herbicidal activities, revealing the importance of specific functional groups in enhancing their effectiveness as potential agrochemicals (Wang, Li, Li, & Huang, 2004). These studies highlight the broad applicability of such compounds beyond mere synthetic interest, extending into areas like agriculture.
Material Science and Chemical Sensing
In material science, derivatives of this compound have been explored for their potential use in chemical sensing and materials applications. For example, research on N-(cyano(naphthalen-1-yl)methyl)benzamides has demonstrated their capability in colorimetric sensing of fluoride anions, suggesting applications in environmental monitoring and diagnostics (Younes et al., 2020).
Antitumor and Antimicrobial Properties
The exploration of this compound related compounds has also extended to evaluating their antitumor and antimicrobial properties. Studies have synthesized novel compounds displaying promising antitumor activity against specific cancer cell lines, as well as antimicrobial activity against a range of pathogenic bacteria and fungi, indicating the potential of these compounds in developing new therapeutic agents (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWXHBKOFSPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
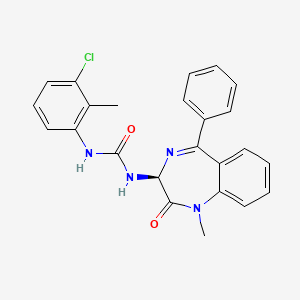
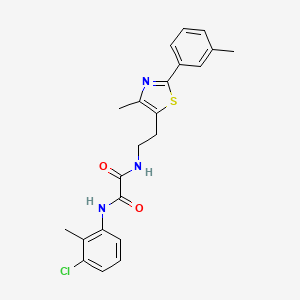
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
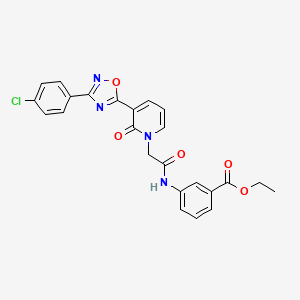
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)

![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)
